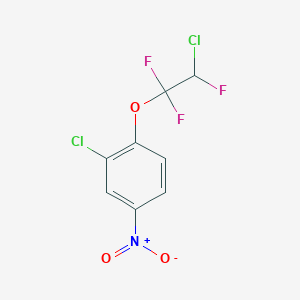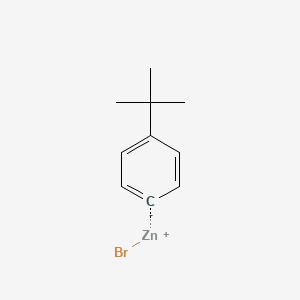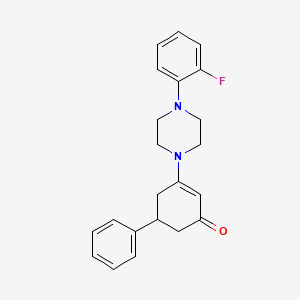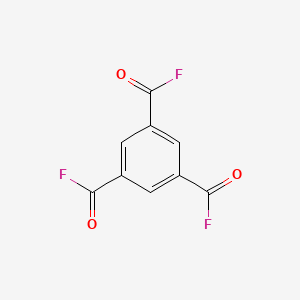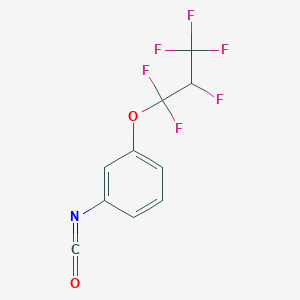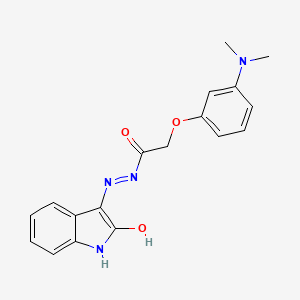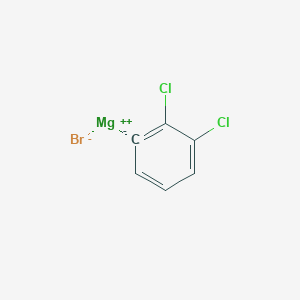
2,3-Dichlorophenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichlorophenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C6H3BrCl2Mg and is known for its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dichlorophenylmagnesium bromide is typically synthesized through the reaction of 2,3-dichlorobromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent formation. The general reaction is as follows:
C6H3BrCl2+Mg→C6H3BrCl2Mg
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The purity of the reagents and the control of reaction conditions are critical to ensure high yields and consistent product quality.
化学反応の分析
Types of Reactions: 2,3-Dichlorophenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Substitution Reactions: Can replace halogens in aromatic compounds under appropriate conditions.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Palladium Catalysts: Used in cross-coupling reactions.
Anhydrous Conditions: Essential to prevent the decomposition of the Grignard reagent.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Biaryl Compounds: Result from cross-coupling reactions.
科学的研究の応用
2,3-Dichlorophenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.
Industrial Chemistry: Applied in the large-scale production of fine chemicals and intermediates.
作用機序
The mechanism of action of 2,3-dichlorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
類似化合物との比較
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but without the chlorine substituents.
2,4-Dichlorophenylmagnesium Bromide: Similar structure but with chlorine atoms at different positions on the benzene ring.
2,3-Dimethylphenylmagnesium Bromide: Similar reactivity but with methyl groups instead of chlorine atoms.
Uniqueness: 2,3-Dichlorophenylmagnesium bromide is unique due to the presence of two chlorine atoms on the benzene ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. The chlorine atoms can also participate in additional interactions, such as halogen bonding, which can further diversify the compound’s applications.
特性
IUPAC Name |
magnesium;1,2-dichlorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFNAKOHPSPEAG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C(C(=C1)Cl)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
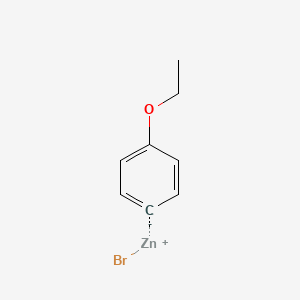
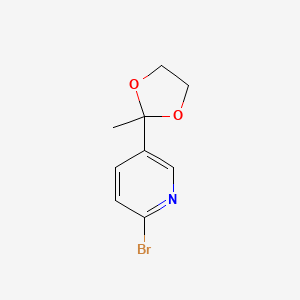
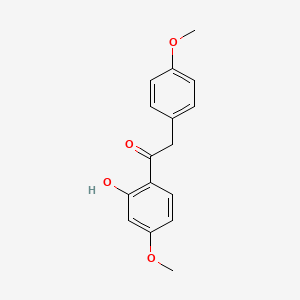

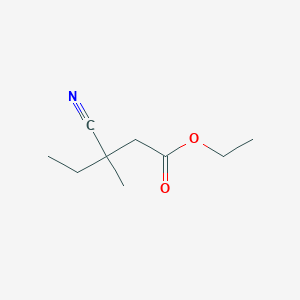
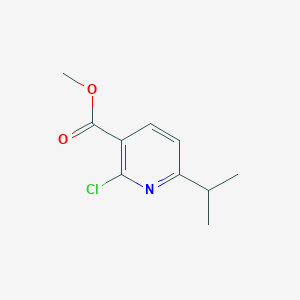
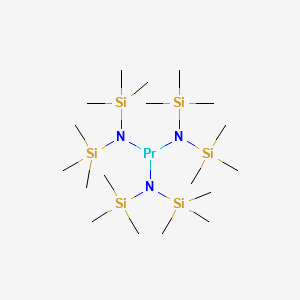
![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)
